molecular formula C23H27N3O B5353196 {1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol

{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol

Cat. No.: B5353196
M. Wt: 361.5 g/mol
InChI Key: CMPOEBVELDLCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and mechanism of action, which makes it an important tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol involves its ability to bind to specific receptors and modulate their activity. This compound has been found to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to affect the activity of ion channels, which play a critical role in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol in lab experiments is its ability to modulate specific receptors and neurotransmitters. This makes it an important tool for studying various biochemical and physiological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol. One of the potential areas of research is the development of new compounds that are more selective and less toxic. Another potential direction is the study of the role of this compound in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in the development of new drugs for the treatment of these disorders is an area of active research.

Synthesis Methods

The synthesis of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol involves several steps. The first step is the preparation of 4-methyl-1H-imidazole-5-carbaldehyde, which is then reacted with piperidine to form the intermediate {1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl} aldehyde. This intermediate is then reduced using sodium borohydride to yield the final product this compound.

Scientific Research Applications

{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol has been used in various scientific research applications. It has been found to be an effective tool for studying the mechanism of action of various neurotransmitters and receptors. This compound has also been used in the study of ion channels and their role in various physiological processes.

Properties

IUPAC Name

[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-18-22(25-17-24-18)16-26-14-12-21(13-15-26)23(27,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,17,21,27H,12-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPOEBVELDLCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.